molecular formula C12H14N4O2 B1405327 Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate CAS No. 1624260-65-6

Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1405327
CAS No.: 1624260-65-6
M. Wt: 246.27 g/mol
InChI Key: KFHRZXKSBWAWIR-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate is a pyrazole-carboxylate derivative featuring a pyridine ring substituted with a methylamino group at the 2-position and an ethyl ester moiety at the 4-position of the pyrazole ring. This compound belongs to a broader class of heterocyclic molecules with applications in medicinal chemistry, particularly as intermediates for kinase inhibitors and other bioactive agents . Its structural complexity, including the presence of hydrogen-bonding motifs (methylamino group) and planar aromatic systems, makes it a candidate for targeted drug design.

Properties

IUPAC Name

ethyl 1-[2-(methylamino)pyridin-4-yl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-3-18-12(17)9-7-15-16(8-9)10-4-5-14-11(6-10)13-2/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHRZXKSBWAWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Method

One common approach involves condensing a hydrazine derivative with a suitable β-keto ester or aldehyde to form the pyrazole ring, followed by substitution with a pyridine derivative.

Procedure:

  • React hydrazine hydrate with a β-keto ester under reflux in ethanol.
  • Cyclize the intermediate with a chloropyridine derivative in the presence of a base such as potassium carbonate.
  • Introduce the methylamino group via nucleophilic substitution on the pyridine ring.

Reaction Conditions:

Step Reagents Solvent Temperature Catalyst/Conditions Yield (%)
Pyrazole formation Hydrazine hydrate + β-keto ester Ethanol Reflux Acid/base catalysis 65-75
Pyridine substitution Chloropyridine derivative DMF or acetonitrile 80-120°C Base (K2CO3) 70-80

Nucleophilic Substitution and Esterification

Another route involves starting from a pre-formed pyrazole core with a reactive carboxylate group, then attaching the pyridine and methylamino groups.

Procedure:

  • Synthesize a pyrazole-4-carboxylic acid derivative.
  • Convert to the corresponding ester via Fischer esterification with ethanol under acidic conditions.
  • Perform nucleophilic substitution to introduce the methylamino group onto the pyridine ring, often using methylamine or methylamino reagents.

Reaction Conditions:

Step Reagents Solvent Temperature Notes Yield (%)
Esterification Carboxylic acid + ethanol H2SO4 catalyst 60-80°C Reflux 75-85
Amino substitution Methylamine or methylamino derivative DMF Room temp to 50°C Nucleophilic attack 60-70

Oxidation and Functionalization

For specific derivatives, oxidation of the pyrazole ring or pyridine moiety may be employed to achieve desired substitution patterns, often using potassium persulfate or hydrogen peroxide as oxidants.

Procedure:

  • Oxidize the pyrazole ring in acetonitrile with potassium persulfate.
  • Control reaction parameters to prevent over-oxidation and ensure selective functionalization.

Reaction Conditions:

Reagent Solvent Temperature Yield Notes
Potassium persulfate Acetonitrile 25-50°C 75-80 Controlled oxidation

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Key Conditions Typical Yield (%) Advantages
Condensation & Cyclization Hydrazine hydrate, chloropyridine derivatives Ethanol, DMF Reflux, 80-120°C 65-80 Versatile, high yield
Nucleophilic substitution Methylamine, ester intermediates DMF, acetonitrile Room temp to 50°C 60-70 Specific functionalization
Oxidation Potassium persulfate Acetonitrile 25-50°C 75-80 Selective oxidation

Research Findings and Optimization

Recent patent literature indicates that optimizing oxidant equivalents and reaction temperature can significantly improve yields and reduce impurities. For example, employing potassium persulfate in a D50 particle size range of 20-80 pm enhances oxidation efficiency, achieving yields up to 88%. Additionally, solvent choice impacts reaction rate and selectivity, with acetonitrile and tetrahydrofuran being preferred for their polarity and inertness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of pyrazole derivatives, including ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate, in targeting various cancer cell lines.

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth. For example, it has shown significant activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating potent anti-proliferative effects .
Cell LineIC50 Value (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Properties

Pyrazole compounds are recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation markers in vitro.

  • Clinical Relevance : The compound's anti-inflammatory effects are comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, making it a candidate for further development .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized a series of pyrazole derivatives, including this compound, and tested their anticancer properties against various cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Case Study 2: Inflammation Reduction

Another study focused on the anti-inflammatory potential of pyrazole derivatives demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines in a lipopolysaccharide-induced inflammation model. This suggests its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate with analogous pyrazole-carboxylates, focusing on structural variations, synthetic routes, and biological relevance.

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Pyridine/Pyrazole Molecular Weight (g/mol) Key Applications/Properties Reference
This compound Pyridine: 2-(methylamino), Pyrazole: Ethyl ester 290.31 Kinase inhibition intermediates; hydrogen-bond donor capability
Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate Pyridine: 2-morpholino 356.38 Enhanced solubility due to morpholine; potential CNS activity
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate Pyridine: 3-chloro, Pyrazole: 5-methyl 295.73 Herbicide intermediates; halogen-mediated stability
Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate Pyridine: 4-(2-oxopiperidin-1-yl) 356.39 Anticancer leads; piperidinone enhances binding to ATP pockets
Ethyl 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Pyrazole: 5-CF₃ 315.27 High metabolic stability; fluorinated analogs for PET imaging

Structural and Electronic Comparisons

  • Substituent Effects: The methylamino group in the target compound provides a hydrogen-bond donor site, distinguishing it from morpholino (electron-rich, hydrogen-bond acceptor) and chloro (electron-withdrawing) analogs. This difference significantly impacts binding to kinase targets like p38 MAP .
  • Conformational Flexibility: X-ray crystallography of related compounds (e.g., Ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate) reveals dihedral angles of ~50–80° between pyridine and pyrazole rings, suggesting restricted rotation that may influence target engagement .
  • Electron-Withdrawing Groups: The trifluoromethyl-substituted analog (Ethyl 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) exhibits enhanced lipophilicity and metabolic resistance compared to the methylamino variant, making it more suitable for prolonged in vivo activity .

Key Research Findings

  • Crystallographic Insights : Disorder in the ethyl ester group and solvent molecules (e.g., DMSO) is common in these compounds, complicating structural refinement. Twin correction methods (e.g., TWINABS) are often required for accurate resolution .
  • SAR Studies: Substitution at the pyridine 2-position (methylamino, morpholino, chloro) is critical for modulating kinase selectivity. For instance, chloro derivatives exhibit off-target effects on VEGFR2, while methylamino variants are more selective for p38 MAP .

Biological Activity

Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate is a novel compound belonging to the class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O2C_{12}H_{14}N_{4}O_{2}. Its structural features include a pyrazole ring fused with a pyridine moiety and an ethyl ester group, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, including:

  • Antimicrobial Activity : Potentially effective against various bacterial strains.
  • Anti-inflammatory Responses : Inhibition of inflammatory pathways.
  • Anticancer Properties : Induction of apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)0.01
HepG2 (Liver)0.03
NCI-H460 (Lung)0.39
HCT116 (Colon)1.1

These findings suggest that this compound may possess similar or enhanced anticancer properties.

Antimicrobial and Anti-inflammatory Activity

This compound has also been investigated for its antimicrobial and anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit the growth of various pathogens and modulate inflammatory responses, making them promising candidates for drug development in treating infections and inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

  • Synthesis and Characterization : A study synthesized a series of pyrazole derivatives and evaluated their biological activities. The results indicated that derivatives with specific substitutions exhibited enhanced anticancer activities against multiple cell lines .
  • Molecular Modeling Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in cancer progression, supporting its potential as a therapeutic agent .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that compounds similar to this compound could reduce tumor growth in animal models, indicating promising therapeutic efficacy .

Q & A

Q. Factors affecting yields :

  • Temperature control : Excess heat may degrade intermediates (e.g., 28% yield in a similar synthesis due to unstable intermediates) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful removal .

Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Q. Methodological Answer :

  • 1H NMR : Key peaks include aromatic protons (δ 7.7–8.6 ppm), NH signals (δ ~11–13 ppm), and ester ethyl groups (δ 1.1–4.2 ppm) .
  • ESI-MS : Confirm molecular ion ([M+1]⁺) and fragmentation patterns (e.g., loss of ethyl group) .
  • X-ray crystallography :
    • Data collection : Bruker APEXII diffractometer with MoKα radiation (λ = 0.71069 Å) .
    • Refinement : SHELXL (R factor = 0.068, wR = 0.133) for anisotropic displacement parameters and disorder modeling .
    • Crystal parameters : Monoclinic P21 space group, Z = 4, β = 100.45°, V = 2040.5 ų .

Advanced: How can computational methods (e.g., DFT) complement experimental data in understanding the electronic structure and reactivity?

Q. Methodological Answer :

  • Geometry optimization : DFT (B3LYP/6-311+G(d,p)) predicts bond lengths and angles, validated against X-ray data .
  • HOMO-LUMO analysis : Identifies nucleophilic/electrophilic sites. For example, the pyrazole N-atoms and ester carbonyl are reactive centers .
  • Reactivity prediction : Transition state modeling explains regioselectivity in substitution reactions (e.g., preference for 4-position functionalization) .

Advanced: What strategies resolve crystallographic disorder or twinning observed in X-ray structures?

Q. Methodological Answer :

  • Twinning detection : Use Hooft (R vs. R_w) or Flack parameters (absolute structure parameter = 0.61(10)) .
  • Refinement :
    • TWINABS : Multi-scan absorption correction (Tmin/Tmax = 0.818/0.974) .
    • Disorder modeling : Split positions for disordered atoms (e.g., ethyl or DMSO groups) with occupancy constraints .
    • Constraints : Isotropic displacement parameters for solvent molecules .

Advanced: How does substituent regiochemistry on the pyrazole ring influence biological activity (e.g., kinase inhibition)?

Q. Methodological Answer :

  • Case study : Switching substituents from 4-fluorophenyl to pyridin-4-yl shifts inhibition from p38α MAPK to cancer-related kinases .
  • SAR analysis :
    • Hydrogen bonding : Pyridin-4-yl forms H-bonds with kinase active sites (e.g., via N21) .
    • Steric effects : Bulky 2,4,6-trichlorophenyl enhances selectivity by restricting binding pocket access .
  • Docking studies : AutoDock Vina predicts binding poses and affinity differences between analogs .

Advanced: How to analyze contradictory data in synthesis yields or structural parameters across studies?

Q. Methodological Answer :

  • Yield discrepancies : Compare reaction conditions (e.g., stoichiometry, solvent purity). For example, 21% vs. 30% yields in similar syntheses may stem from trace moisture .
  • Structural variations :
    • Dihedral angles : Differences in pyrazole-pyridine angles (54.2° vs. 54.6°) arise from crystal packing forces .
    • Validation : Overlay DFT-optimized and experimental structures to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate

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